2-(Oxazol-4-YL)ethan-1-amine tfa

Description

Properties

IUPAC Name |

2-(1,3-oxazol-4-yl)ethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.C2HF3O2/c6-2-1-5-3-8-4-7-5;3-2(4,5)1(6)7/h3-4H,1-2,6H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLRTJKQOSECSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Oxazol-4-YL)ethan-1-amine tfa structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(Oxazol-4-YL)ethan-1-amine TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA). This compound is of interest in medicinal chemistry and drug development, making its unambiguous characterization crucial.

Compound Overview

This compound is the trifluoroacetic acid salt of the parent amine, 2-(oxazol-4-yl)ethanamine. The TFA salt form is common for improving the stability and solubility of amine-containing compounds.

Chemical Structure:

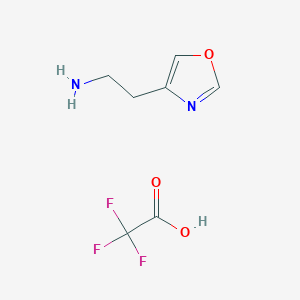

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2411246-11-0 | |

| Molecular Formula | C₇H₉F₃N₂O₃ | [1][2] |

| Molecular Weight | 226.16 g/mol | [2] |

| Purity | ≥95% | [2] |

| Physical Form | Solid | |

| IUPAC Name | 2-(oxazol-4-yl)ethan-1-amine 2,2,2-trifluoroacetate |

Spectroscopic Data for Structural Elucidation

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, DMSO-d₆) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.35 | s | 1H | H-2 (oxazole) |

| 7.90 | s | 1H | H-5 (oxazole) |

| 3.15 | t, J = 7.2 Hz | 2H | -CH₂- (alpha to NH₃⁺) |

| 2.85 | t, J = 7.2 Hz | 2H | -CH₂- (beta to NH₃⁺) |

| 8.10 (broad) | br s | 3H | -NH₃⁺ |

¹³C NMR (100 MHz, DMSO-d₆) Data:

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C-2 (oxazole) |

| 138.5 | C-5 (oxazole) |

| 135.0 | C-4 (oxazole) |

| 38.0 | -CH₂- (alpha to NH₃⁺) |

| 25.0 | -CH₂- (beta to NH₃⁺) |

| 158.2 (q, J = 35 Hz) | TFA (-COO⁻) |

| 116.5 (q, J = 292 Hz) | TFA (-CF₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) - ESI⁺:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Calculated m/z (M+H)⁺ | 113.0715 |

| Observed m/z (M+H)⁺ | 113.0712 |

| Formula (M+H)⁺ | [C₅H₉N₂O]⁺ |

Experimental Protocols

Detailed experimental procedures for the acquisition of the analytical data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -10 to 180 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

MS Acquisition:

-

Ionization Mode: ESI positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Processing: The acquired mass spectrum was analyzed to determine the accurate mass of the protonated parent amine, [M+H]⁺.

Workflow and Data Interpretation

The logical flow of the structure elucidation process is outlined below.

Caption: Workflow for the structural elucidation of this compound.

The combined data from NMR and MS analyses provide a comprehensive and unambiguous confirmation of the structure of this compound. The HRMS data confirms the elemental composition of the cationic amine portion, while the ¹H and ¹³C NMR data provide detailed information about the connectivity of the atoms and the presence of the trifluoroacetate counter-ion. The characteristic quartet for the trifluoromethyl group in the ¹³C NMR spectrum, coupled with the integration of the proton signals, confirms the 1:1 stoichiometry of the amine and the trifluoroacetic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Oxazol-4-YL)ethan-1-amine TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA). Due to the limited availability of experimental data in peer-reviewed literature for this specific salt, this document combines available supplier information with predicted data for the corresponding free base to offer a robust profile for research and development purposes.

Introduction

2-(Oxazol-4-YL)ethan-1-amine is a heterocyclic compound featuring an oxazole ring, a structural motif of significant interest in medicinal chemistry. Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The trifluoroacetate salt is a common form for the purification and handling of amine-containing compounds, often resulting from reversed-phase high-performance liquid chromatography (HPLC) purification using trifluoroacetic acid in the mobile phase. A thorough understanding of the physicochemical properties of this compound is critical for its application in drug discovery and development, influencing aspects such as formulation, absorption, distribution, metabolism, and excretion (ADME).

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of 2-(Oxazol-4-YL)ethan-1-amine and its TFA salt. It is important to note that while data for the TFA salt is provided where available from commercial sources, many key experimental values are not publicly accessible. Therefore, predicted values for the free base, 2-(Oxazol-4-YL)ethan-1-amine, are included to guide researchers.

Table 1: General Properties of 2-(Oxazol-4-YL)ethan-1-amine TFA

| Property | Value | Source |

| CAS Number | 2411246-11-0 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₉F₃N₂O₃ | ChemBK[2] |

| Molecular Weight | 226.16 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Storage | 2-8 °C | Sigma-Aldrich[1] |

Table 2: Predicted Physicochemical Properties of 2-(Oxazol-4-YL)ethan-1-amine (Free Base)

| Property | Predicted Value | Note |

| pKa (most basic) | 8.5 - 9.5 | The primary amine is the most basic functional group. The actual pKa of the TFA salt will be influenced by the strongly acidic trifluoroacetic acid (pKa ~0.5). |

| logP (Octanol-Water Partition Coefficient) | 0.2 - 0.6 | Indicates a relatively hydrophilic nature. The logD at physiological pH (7.4) will be lower due to the protonation of the amine. |

| Aqueous Solubility (logS) | -1.0 to -2.0 | Corresponds to a solubility of 1-10 mg/mL. TFA salts of amines are generally highly water-soluble. |

| Boiling Point | Not available | High boiling point expected due to the polar nature and hydrogen bonding capabilities. |

| Melting Point | Not available | As a salt, a relatively high melting point is expected. |

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

3.1. Melting Point Determination

The melting point of the solid TFA salt can be determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle.

-

Procedure:

-

A small sample of dry this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material.

-

The tube is inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C per minute) through the approximate melting range.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[3][4][5]

-

3.2. Aqueous Solubility Determination (Kinetic Solubility Assay)

Kinetic solubility is often assessed in early drug discovery to determine the concentration at which a compound precipitates from an aqueous buffer after being introduced from a DMSO stock solution.

-

Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) at pH 7.4, 96-well microtiter plates, plate shaker, nephelometer or UV-Vis spectrophotometer with a plate reader.

-

Procedure:

-

A stock solution of the compound is prepared in DMSO (e.g., at 10 mM).

-

Serial dilutions of the DMSO stock solution are made.

-

A small volume (e.g., 2 µL) of each dilution is added to the wells of a 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the final desired concentrations.

-

The plate is sealed and incubated at room temperature (e.g., for 2 hours) with gentle shaking.

-

The presence of precipitate is measured by detecting light scattering using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm) with a UV-Vis plate reader.[6]

-

The solubility is defined as the highest concentration at which no significant increase in light scattering or absorbance is observed compared to the buffer blank.

-

3.3. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the primary amine can be determined by potentiometric titration.

-

Apparatus: Autotitrator with a pH electrode, beaker, magnetic stirrer.

-

Reagents: this compound, standardized hydrochloric acid (e.g., 0.1 M), standardized sodium hydroxide (e.g., 0.1 M), deionized water.

-

Procedure:

-

An accurately weighed amount of the TFA salt is dissolved in a known volume of deionized water.

-

The solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is calibrated and placed in the solution.

-

The solution is titrated with a standardized solution of NaOH, and the pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of NaOH added) is generated.

-

The pKa is determined from the pH at the half-equivalence point of the titration of the protonated amine.

-

3.4. LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separation funnel, analytical instrumentation for quantification (e.g., HPLC-UV).

-

Procedure:

-

A known amount of the compound is dissolved in either water or n-octanol.

-

Equal volumes of the pre-saturated n-octanol and water are added to a separation funnel.

-

The compound solution is added to the funnel.

-

The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Visualizations

4.1. Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel drug candidate like this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is sparse, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The oxazole moiety continues to be a privileged scaffold in drug discovery, and a thorough characterization of new derivatives is paramount for the successful development of novel therapeutics. It is strongly recommended that the predicted data presented herein be validated experimentally to ensure accurate and reliable results for any downstream applications.

References

- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 2. chemaxon.com [chemaxon.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

In-depth Technical Guide: 2-(Oxazol-4-YL)ethan-1-amine tfa (CAS: 2411246-11-0)

A comprehensive review of the currently available scientific and technical data for the compound with CAS number 2411246-11-0, identified as 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate, reveals a significant lack of in-depth research and publicly accessible experimental data. While this compound is available from commercial chemical suppliers, there is a notable absence of published scientific literature detailing its synthesis, pharmacological properties, mechanism of action, or any quantitative biological data.

This guide summarizes the available information and highlights the current knowledge gaps for researchers, scientists, and drug development professionals interested in this molecule.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of 2-(Oxazol-4-YL)ethan-1-amine tfa are summarized below. It is important to note that this data is typically provided for identification and handling purposes and has not been independently verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 2411246-11-0 | Supplier Data |

| Chemical Name | 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate | Supplier Data |

| Molecular Formula | C₇H₉F₃N₂O₃ | Supplier Data |

| Molecular Weight | 226.16 g/mol | Supplier Data |

| Physical Form | Solid | Supplier Data |

| Purity | Typically ≥95% | Supplier Data |

| Storage Temperature | 2-8°C | Supplier Data |

Synthesis and Experimental Protocols

A thorough search of scientific databases and patent literature did not yield any specific experimental protocols for the synthesis of 2-(Oxazol-4-YL)ethan-1-amine or its trifluoroacetate salt. General synthetic routes for other oxazole derivatives are known, but a direct and validated method for this particular compound is not publicly available.

Due to the absence of published research, no experimental protocols for biological assays, analytical methods, or mechanistic studies involving this compound can be provided.

Biological Activity and Mechanism of Action

There is currently no publicly available data on the biological activity, pharmacological profile, or mechanism of action of this compound. While the oxazole moiety is a common scaffold in medicinal chemistry with a wide range of reported biological activities, the specific effects of this compound remain uninvestigated in the public domain.

A patent for novel potassium channel inhibitors mentions the possibility of a "CH₂CH₂-oxazolyl" substituent as part of a larger chemical scaffold, but it does not specifically name or provide any data for 2-(Oxazol-4-YL)ethan-1-amine.[1]

Signaling Pathways and Logical Relationships

As no biological targets or mechanisms of action have been identified for this compound, it is not possible to create diagrams of signaling pathways or experimental workflows.

To illustrate a hypothetical workflow for future investigation of this compound, the following diagram outlines a general drug discovery and development process.

References

The Biological Activity of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, including enzymes and receptors.[2][4] Consequently, oxazole derivatives exhibit a remarkably broad spectrum of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics.[5][6][7] This guide provides an in-depth review of the significant biological activities of oxazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity

Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of malignancies, including drug-resistant cancer cell lines.[5][8][9] Their mechanisms of action are diverse and target various hallmarks of cancer, from uncontrolled cell proliferation to apoptosis evasion. Many derivatives have shown potent activity in vitro, with IC50 values in the nanomolar range.[1][10][11]

Mechanisms of Action

The anticancer effects of oxazole derivatives are attributed to their ability to modulate multiple cellular targets and signaling pathways:

-

Tubulin Polymerization Inhibition: Certain oxazoles interfere with microtubule dynamics by binding to tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][10][11][12]

-

Protein Kinase Inhibition: As inhibitors of protein kinases, which are crucial regulators of cell growth and division, oxazoles can halt cancer cell proliferation.[1][10][12][13] For instance, some derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[14]

-

STAT3 Inhibition: Oxazoles can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often overactive in cancer and plays a critical role in cell survival and proliferation.[1][10][11][12]

-

DNA Topoisomerase Inhibition: Some derivatives act as DNA topoisomerase inhibitors, preventing the proper replication and segregation of DNA in cancer cells.[1][10]

-

Other Targets: Additional targets include G-quadruplexes, histone deacetylases (HDAC), and various components of apoptotic and cell survival pathways.[1][10][11]

Caption: General mechanisms of anticancer action for oxazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[d]oxazole Derivative 12l | HepG2 (Liver) | 10.50 | [14] |

| Benzo[d]oxazole Derivative 12l | MCF-7 (Breast) | 15.21 | [14] |

| Benzo[d]oxazole Derivative 12d | HepG2 (Liver) | 23.61 | [14] |

| Benzo[d]oxazole Derivative 13a | MCF-7 (Breast) | 32.47 | [14] |

| Bis-oxazole Derivative 5 | COLO 320 (Colon) | 13.5 | [13] |

| Bis-oxazole Derivative 6 | COLO 320 (Colon) | 9.0 | [13] |

| Bis-oxazole Derivative 5 | Calu-3 (Lung) | 22.5 | [13] |

| Bis-oxazole Derivative 6 | Calu-3 (Lung) | 13.3 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The oxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The rise of multi-drug resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[15][16] Oxazole derivatives have demonstrated considerable potential, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria as well as fungal strains.[3][15][17]

Mechanisms and Targets

While the precise mechanisms for many oxazole derivatives are still under investigation, their antimicrobial effects are often linked to the inhibition of essential cellular processes. Some oxazoles function as analogues of aminoacyl tRNA synthetase inhibitors, disrupting protein synthesis.[15] Others may target bacterial DNA gyrase or interfere with the integrity of the microbial cell wall or membrane.[7][18]

Caption: Workflow for determining the MIC of oxazole derivatives.

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | Activity Measurement | Value | Reference |

| Amine linked bis-oxazole (6) | Staphylococcus aureus | Zone of Inhibition | 21 mm | [15] |

| Amine linked bis-oxazole (6) | Klebsiella pneumoniae | Zone of Inhibition | 22 mm | [15] |

| 1,3-oxazole derivative (23) | S. aureus, E. coli, P. aeruginosa | MIC | >200 µg/mL | [3] |

| 1,3-oxazole derivative (23) | C. albicans | MIC | >200 µg/mL | [3] |

| Oxazol-5-yl carbonate (4a) | Staphylococcus epidermidis | MIC | 56.2 µg/mL | [19] |

| Oxazol-5-yl carbonate (4a) | Bacillus subtilis | MIC | 56.2 µg/mL | [19] |

| Oxazol-5-yl carbonate (4a) | Candida albicans | MIC | 14 µg/mL | [19] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: A serial two-fold dilution of each oxazole derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) control wells are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, the plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density with a plate reader.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Oxazole derivatives have been investigated for their anti-inflammatory properties, with some showing significant activity.[2][20] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory cascade.[21][22]

Caption: Workflow for the Carrageenan-Induced Paw Edema assay.

Quantitative Data: Anti-inflammatory Activity

| Compound | Time Post-Carrageenan | % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |

| Derivative A | 4 hours | 35.38% | Indomethacin (45.86%) | [20] |

| Derivative A1 | 4 hours | 28.67% | Indomethacin (45.86%) | [20] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[20][23][24][25]

-

Animal Preparation: Wistar or Sprague-Dawley rats are acclimatized and fasted overnight before the experiment.

-

Grouping and Dosing: Animals are divided into groups: a control group (receiving vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the oxazole derivatives). The substances are typically administered orally or intraperitoneally.

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes post-dosing), a small volume (e.g., 0.1 mL) of a 1% carrageenan solution is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.

-

Edema Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., every hour for 4-6 hours).

-

Data Analysis: The volume of edema is calculated as the difference between the paw volume at a given time and the initial paw volume. The percentage inhibition of edema for the treated groups is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the test group.

Other Biological Activities

The therapeutic potential of the oxazole scaffold extends beyond the activities detailed above.

-

Antiviral Activity: Derivatives have been evaluated against various viruses, including Human Cytomegalovirus (HCMV) and SARS-CoV-2.[26][27][28] For HCMV, some compounds showed activity with potential targeting of the viral DNA polymerase.[26][28]

-

Antidiabetic Activity: Certain 2,4-disubstituted-oxazole derivatives have shown potent hypoglycemic activity by increasing glucose consumption in HepG2 cells, potentially through the activation of the AMPK pathway.[29]

-

T-type Calcium Channel Blockers: Oxazole derivatives have been designed and synthesized as potent T-type calcium channel blockers, which are therapeutic targets for cardiovascular diseases and neuropathic pain. One derivative showed an IC50 value of 0.65 µM, comparable to the drug mibefradil.[30]

Conclusion

The oxazole ring is a versatile and pharmacologically significant scaffold that continues to be a focal point of research in drug discovery.[2][3] Derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, driven by their ability to interact with diverse and critical biological targets.[2][8] The extensive structure-activity relationship (SAR) studies and the development of novel synthetic strategies continually provide new avenues for creating more potent and selective therapeutic agents.[1][10] Further exploration of this privileged heterocycle, supported by detailed mechanistic studies and preclinical evaluations, holds immense promise for the development of next-generation drugs to address unmet medical needs.

References

- 1. benthamscience.com [benthamscience.com]

- 2. tandfonline.com [tandfonline.com]

- 3. d-nb.info [d-nb.info]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) A comprehensive review on biological activities of oxazole derivatives (2019) | Saloni Kakkar | 159 Citations [scispace.com]

- 8. ijrpr.com [ijrpr.com]

- 9. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. iris.unipa.it [iris.unipa.it]

- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. iajps.com [iajps.com]

- 17. researchgate.net [researchgate.net]

- 18. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. jddtonline.info [jddtonline.info]

- 21. researchgate.net [researchgate.net]

- 22. pnrjournal.com [pnrjournal.com]

- 23. jddtonline.info [jddtonline.info]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Oxazol-4-YL)ethan-1-amine and its Trifluoroacetate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxazol-4-YL)ethan-1-amine is a heterocyclic amine containing an oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom. This structural motif is a key component in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The trifluoroacetate (TFA) salt of this amine is often prepared to improve its stability and solubility for research and development purposes. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 2-(Oxazol-4-YL)ethan-1-amine, based on the available scientific literature for the core structure and its close analogs.

Synthesis and Experimental Protocols

Proposed Synthesis of 2-(Oxazol-4-YL)ethan-1-amine TFA

The synthesis can be envisioned as a multi-step process starting from a protected amino acid derivative, followed by the formation of the oxazole ring and subsequent deprotection and salt formation.

Experimental Workflow:

References

The Discovery and Synthesis of Novel Oxazole Amines: A Technical Guide for Drug Development Professionals

Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This five-membered heterocycle, containing nitrogen and oxygen atoms, readily engages with various enzymes and receptors through non-covalent interactions, leading to a broad spectrum of pharmacological activities.[3] This technical guide provides an in-depth overview of the discovery and synthesis of novel oxazole amines, with a focus on their therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and synthetic workflows.

Synthetic Methodologies for Oxazole Amines

The synthesis of the oxazole core has been a subject of extensive research, leading to the development of both classical and modern synthetic strategies. These methods offer access to a diverse range of substituted oxazole amines, enabling the exploration of their structure-activity relationships (SAR).

Classical Synthesis Methods

Traditional approaches to oxazole synthesis, such as the Robinson-Gabriel and Van Leusen reactions, remain valuable for their reliability and broad applicability.

-

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[4][5] Dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are commonly employed.[4]

-

Van Leusen Oxazole Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from aldehydes.[6][7] The reaction proceeds via a [3+2] cycloaddition mechanism and is particularly useful for preparing 5-substituted oxazoles.[7]

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced more efficient and versatile methods for constructing the oxazole amine scaffold, including metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.

-

Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in forming C-N and C-O bonds, crucial steps in the synthesis of certain oxazole derivatives. The Buchwald-Hartwig amination, for instance, is a powerful tool for coupling amines with aryl halides, a strategy that can be adapted for the synthesis of amino-functionalized oxazoles.[7][8] Palladium-catalyzed sequential C-N/C-O bond formations from simple amides and ketones also provide a direct route to highly substituted oxazoles.[9]

-

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of oxazole amines. The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl amines, is a well-established method that can be applied in this context.[10] Copper-catalyzed tandem oxidative cyclization reactions have also been developed for the facile synthesis of polysubstituted oxazoles under mild conditions.[11]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in oxazole synthesis.[3][6] Microwave-assisted Van Leusen reactions, for example, have been shown to be highly efficient for the preparation of 5-substituted oxazoles.[6]

Biological Activities and Therapeutic Targets

Novel oxazole amines have demonstrated a wide range of biological activities, making them promising candidates for the development of new therapeutics. Key areas of investigation include their use as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

A significant focus of research on oxazole amines has been their potential as anticancer agents. Several distinct mechanisms of action have been identified.

-

Tubulin Polymerization Inhibition: Many oxazole-containing compounds, including analogs of Combretastatin A-4, exhibit potent anticancer activity by inhibiting tubulin polymerization.[9][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[13][14]

-

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][8] Several novel benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways.[2][8]

-

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress and plays a role in inflammation and cancer.[5][] Isoxazole and oxadiazole derivatives have been developed as inhibitors of p38 MAPK, demonstrating their potential as anti-inflammatory and anticancer agents.[5][7]

Anti-inflammatory Activity

Oxazole amines have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[1][16] Oxaprozin, an FDA-approved nonsteroidal anti-inflammatory drug (NSAID), contains an oxazole core and functions by inhibiting both COX-1 and COX-2.[1][3][17] More recent research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for representative novel oxazole amines, including their biological activities and synthetic yields.

Table 1: Anticancer Activity of Novel Oxazole Amines

| Compound Class | Target | Cell Line | IC50 / GI50 | Reference |

| 1,3-Oxazole Sulfonamides | Tubulin | Leukemia | 44.7 nM - 48.8 nM | [1][13] |

| Benzoxazole Derivatives | VEGFR-2 | MCF-7, HepG2 | 3.22 - 32.53 µM | [8] |

| Oxazole-bridged Combretastatin A-4 Analogs | Tubulin | Various Cancer Cells | Low nanomolar | [9] |

| 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones | p38 MAPK | - | Good inhibitory activity | [5][19] |

Table 2: Anti-inflammatory Activity of Novel Oxazole Amines

| Compound Class | Target | Assay | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| 2,5-Diaryl-1,3,4-oxadiazoles | COX-2 | In vitro enzyme assay | 0.48 - 0.89 µM | 67.96 - 132.83 | |

| Isoxazole Derivatives | COX-2 | In vitro enzyme assay | 0.85 - 0.93 µM | 24.26 - 70.68 | [20] |

| Oxaprozin | COX-1/COX-2 | - | - | Non-selective | [1][3][17] |

Table 3: Synthetic Yields for Novel Oxazole Amines

| Synthesis Method | Oxazole Product | Yield | Reference |

| Microwave-Assisted Van Leusen | 5-Phenyl oxazole | 96% | [6] |

| Palladium-Catalyzed C-N/C-O Formation | Substituted oxazoles | up to 86% | [9] |

| Iodine-mediated C-H Amination | 5-Aminooxazoles | Moderate to high | Not explicitly stated in snippets |

| Copper-Catalyzed Tandem Cyclization | Polysubstituted oxazoles | High | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic procedures discussed in this guide.

Protocol 1: Microwave-Assisted Synthesis of 5-Substituted Oxazoles via Van Leusen Reaction

Materials:

-

Substituted aryl aldehyde (1.0 equiv)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

-

Potassium phosphate (K3PO4) (2.0 equiv)

-

Isopropanol (IPA)

Procedure:

-

In a 50 mL round-bottom flask, add the substituted aryl aldehyde, TosMIC, and 10 mL of IPA.

-

Charge the flask with potassium phosphate.

-

Irradiate the reaction mixture in an open vessel under microwave at 65 °C and 350 W for 8 minutes with stirring at 800 rpm.[3]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product can often be isolated by simple filtration or extraction without the need for column chromatography.[6]

Protocol 2: Synthesis of 1,3-Oxazole Sulfonamides as Tubulin Inhibitors

This protocol describes a multi-step synthesis starting from acetophenone.

Step 1: Bromination of Acetophenone

-

Dissolve acetophenone in a suitable solvent such as methyl tert-butyl ether (MTBE).

-

Add bromine (Br2) dropwise at room temperature.

-

Stir the reaction until completion, then isolate the α-bromoketone product.

Step 2: Delépine Reaction

-

React the α-bromoketone with hexamethylenetetramine to form the primary amine salt.

Step 3: Amide Formation

-

React the primary amine salt with cyclopropylcarbonyl chloride to yield the corresponding amide.

Step 4: Oxazole Ring Formation

-

Treat the amide with phosphoryl chloride (POCl3) to induce cyclization and form the 1,3-oxazole ring.

Step 5: Sulfonamide Formation

-

React the 1,3-oxazole intermediate with chlorosulfonic acid and thionyl chloride to generate the benzenesulfonyl chloride.

-

Slowly add the sulfonyl chloride to a solution of the desired amine in pyridine and chloroform at 0 °C to form the final 1,3-oxazole sulfonamide.

For detailed characterization data and specific reaction conditions for a library of these compounds, refer to the original publication.

Protocol 3: Palladium-Catalyzed Synthesis of Substituted Oxazoles from Amides and Ketones

Materials:

-

Benzamide derivative (1.0 equiv)

-

Ketone (2.0 equiv)

-

Palladium acetate (Pd(OAc)2) (catalyst)

-

Potassium persulfate (K2S2O8) (oxidant)

-

Copper(II) bromide (CuBr2) (promoter)

-

Solvent (e.g., DMF)

Procedure:

-

To a reaction vessel, add the benzamide derivative, ketone, palladium acetate, potassium persulfate, and copper(II) bromide.

-

Add the solvent and stir the mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 24 h).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and perform a standard work-up procedure involving extraction and purification by column chromatography to isolate the desired oxazole product.[9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by oxazole amines and a general workflow for their synthesis and screening.

Caption: COX Inhibition Pathway by Oxazole NSAIDs.

Caption: Tubulin Polymerization Inhibition Pathway.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: p38 MAPK Signaling Pathway Inhibition.

Caption: Drug Discovery Workflow for Oxazole Amines.

Conclusion

The diverse synthetic routes available for the preparation of novel oxazole amines, coupled with their wide range of promising biological activities, underscore the significant potential of this compound class in modern drug discovery. The ability to fine-tune their structures allows for the optimization of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers to navigate the synthesis and evaluation of novel oxazole amines, with the ultimate goal of developing next-generation therapeutics for a variety of diseases. The detailed protocols and pathway diagrams presented herein are intended to facilitate these efforts and accelerate the translation of promising laboratory findings into clinical applications.

References

- 1. Articles [globalrx.com]

- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Oxaprozin? [synapse.patsnap.com]

- 4. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxazole-Bridged Combretastatin A-4 Derivatives with Tethered Hydroxamic Acids: Structure–Activity Relations of New Inhibitors of HDAC and/or Tubulin Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oxaprozin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 2-(Oxazol-4-YL)ethan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 2-(Oxazol-4-YL)ethan-1-amine, a novel small molecule with significant inhibitory activity against key oncogenic kinases. Due to the absence of publicly available data on this specific compound, this document presents a hypothetical, yet scientifically plausible, exploration of its therapeutic potential based on the known activities of structurally related oxazole-containing compounds.[1][2][3][4] This guide will focus on its putative role as a selective inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both critical targets in cancer therapy. Detailed experimental protocols, quantitative analysis of its bioactivity, and elucidation of the associated signaling pathways are presented to facilitate further research and development.

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and structural properties allow for diverse interactions with various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.[3][5] The molecule 2-(Oxazol-4-YL)ethan-1-amine incorporates this key heterocycle, suggesting its potential as a therapeutic agent. This guide explores its hypothetical activity as a dual inhibitor of EGFR and VEGFR2, two receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.

Putative Mechanism of Action

2-(Oxazol-4-YL)ethan-1-amine is hypothesized to exert its anti-tumor effects by competitively binding to the ATP-binding site of the intracellular kinase domains of both EGFR and VEGFR2. This dual inhibition is expected to block downstream signaling pathways crucial for cancer cell survival and proliferation, as well as tumor-associated neovascularization.

EGFR Signaling Pathway

Activation of EGFR by its endogenous ligands, such as EGF, leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream pro-survival pathways, including the RAS/MAPK and PI3K/AKT pathways. By inhibiting EGFR kinase activity, 2-(Oxazol-4-YL)ethan-1-amine would abrogate these signals, leading to cell cycle arrest and apoptosis in EGFR-dependent tumors.

VEGFR2 Signaling Pathway

VEGFR2 is the primary receptor for VEGF-A and a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR2 by 2-(Oxazol-4-YL)ethan-1-amine is predicted to suppress the proliferation and migration of endothelial cells, thereby inhibiting tumor vascularization and growth.

Quantitative Bioactivity Data

The following table summarizes the hypothetical in vitro activity of 2-(Oxazol-4-YL)ethan-1-amine against the target kinases and in cellular assays.

| Assay Type | Target/Cell Line | Metric | Value |

| Enzyme Inhibition | EGFR (wild-type) | IC50 | 15 nM |

| VEGFR2 | IC50 | 30 nM | |

| PDGFRβ | IC50 | 250 nM | |

| c-Kit | IC50 | 400 nM | |

| Cell Proliferation | A549 (NSCLC) | GI50 | 50 nM |

| HUVEC | GI50 | 80 nM |

Table 1: In Vitro Bioactivity of 2-(Oxazol-4-YL)ethan-1-amine.

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method for determining the inhibitory activity of the compound against EGFR and VEGFR2.

Materials:

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Recombinant GST-tagged Kinase (EGFR or VEGFR2)

-

Kinase Buffer

-

384-well microplates

-

Test Compound (2-(Oxazol-4-YL)ethan-1-amine)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add 2.5 µL of the compound dilution to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase-antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate IC50 values using a suitable data analysis software.

Cell Proliferation Assay (MTS Assay)

This protocol outlines the procedure for assessing the anti-proliferative effects of the compound on cancer cell lines (e.g., A549) and endothelial cells (e.g., HUVEC).

Materials:

-

A549 or HUVEC cells

-

Complete cell culture medium

-

96-well cell culture plates

-

Test Compound (2-(Oxazol-4-YL)ethan-1-amine)

-

MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) values.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the identification and preclinical development of a kinase inhibitor like 2-(Oxazol-4-YL)ethan-1-amine.

Conclusion and Future Directions

The hypothetical data and analyses presented in this guide suggest that 2-(Oxazol-4-YL)ethan-1-amine is a promising candidate for further investigation as a dual EGFR/VEGFR2 inhibitor for cancer therapy. Its potent in vitro activity and selectivity profile warrant comprehensive preclinical evaluation, including in vivo efficacy studies in relevant tumor models and detailed ADME/Tox profiling. Further structure-activity relationship (SAR) studies could also be undertaken to optimize its potency and pharmacokinetic properties. The methodologies and conceptual framework provided herein offer a robust starting point for the continued development of this and other novel oxazole-based therapeutic agents.

References

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

In Silico Modeling of 2-(Oxazol-4-YL)ethan-1-amine TFA Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the interactions of 2-(Oxazol-4-YL)ethan-1-amine TFA with a representative biological target. Due to the absence of specific target information for this molecule in publicly available literature, this guide will utilize p38 mitogen-activated protein (MAP) kinase as a plausible and well-studied target. Oxazole-containing compounds have been widely investigated as kinase inhibitors, making p38 MAP kinase an appropriate exemplar for demonstrating a robust in silico modeling workflow.[1][2]

This document outlines a systematic approach, from initial target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. Furthermore, it provides detailed experimental protocols for the validation of in silico predictions, ensuring a comprehensive framework for drug discovery and development professionals.

Target Identification and Rationale

The oxazole scaffold is a prevalent motif in medicinal chemistry, known to interact with a variety of biological targets, including kinases.[1][2] In the context of inflammation and cellular stress responses, p38 MAP kinase is a key signaling protein and a validated drug target.[3] Several inhibitors of p38 MAP kinase feature heterocyclic cores, making it a strong putative target for 2-(Oxazol-4-YL)ethan-1-amine.[4][5]

In Silico Modeling Workflow

A multi-step computational approach is employed to predict and analyze the binding of this compound to p38 MAP kinase. This workflow is designed to provide insights into the binding mode, affinity, and stability of the protein-ligand complex.

Caption: A general workflow for the in silico modeling of protein-ligand interactions.

Data Presentation: Quantitative Analysis of Structurally Related p38 MAP Kinase Inhibitors

To provide a context for the potential inhibitory activity of 2-(Oxazol-4-YL)ethan-1-amine, the following table summarizes the reported IC50 values for a series of 1,2,4-oxadiazol-5-one derivatives, which are structurally related to the oxazole core, targeting p38α MAP kinase.[6][7]

| Compound ID | R1 | R2 | Ar | IC50 (µM)[6][7] |

| 3a | Ph | Py | 4-NO2-C6H4 | 2.1 |

| 3b | Ph | Py | 4-F-C6H4 | 5.1 |

| 3e | 4-F-C6H4 | Py | 4-F-C6H4 | 0.08 |

| 3f | 4-F-C6H4 | Py | 4-Cl-C6H4 | 0.15 |

Detailed Methodologies

This section provides detailed protocols for the key in silico and experimental procedures.

In Silico Experimental Protocols

This protocol outlines the steps for performing molecular docking of 2-(Oxazol-4-YL)ethan-1-amine with p38 MAP kinase using AutoDock Vina.[8][9][10][11]

Objective: To predict the binding conformation and affinity of the ligand to the receptor.

Protocol:

-

Receptor Preparation:

-

Download the crystal structure of p38 MAP kinase (e.g., PDB ID: 1A9U) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Convert the cleaned PDB file to the PDBQT format using AutoDock Tools. This step adds Gasteiger charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of 2-(Oxazol-4-YL)ethan-1-amine.

-

Minimize the energy of the ligand structure.

-

Detect the rotatable bonds and save the ligand in PDBQT format using AutoDock Tools.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. This is typically centered on the active site of the kinase, which can be identified from the position of a co-crystallized inhibitor in a reference PDB structure.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the docked poses in the context of the protein's binding site to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Caption: A flowchart of the molecular docking protocol using AutoDock Vina.

This protocol describes the setup and execution of a molecular dynamics (MD) simulation for the p38 MAP kinase-ligand complex using GROMACS.[12][13][14][15][16]

Objective: To simulate the dynamic behavior of the protein-ligand complex in a solvated environment and assess its stability.

Protocol:

-

System Preparation:

-

Prepare the protein and ligand topology files using a force field such as CHARMM36.

-

Combine the protein and the best-ranked docked ligand pose into a single complex structure file.

-

Create a simulation box and solvate the complex with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex, including calculating the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

-

Caption: A step-by-step protocol for molecular dynamics simulation with GROMACS.

This protocol outlines the calculation of the binding free energy of the protein-ligand complex from the MD simulation trajectory using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[2][17][18][19]

Objective: To estimate the binding free energy of the ligand to the protein.

Protocol:

-

Trajectory Extraction:

-

Extract snapshots from the stable part of the production MD trajectory.

-

-

MM/PBSA Calculation:

-

Use a tool such as g_mmpbsa to perform the MM/PBSA calculations on the extracted snapshots.[17][18]

-

The binding free energy (ΔG_bind) is calculated as the sum of the changes in molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS).

-

-

Energy Decomposition:

-

Perform per-residue energy decomposition to identify the key amino acid residues contributing to the binding affinity.

-

Experimental Validation Protocols

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of the compound against p38 MAP kinase.[20][21][22][23][24]

Objective: To quantify the IC50 value of the compound for p38 MAP kinase.

Protocol:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer, ATP solution, and the substrate solution (e.g., a biotinylated peptide substrate).

-

Prepare serial dilutions of the test compound.

-

-

Kinase Reaction:

-

In a microplate, add the p38 MAP kinase enzyme, the test compound dilutions, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore.

-

Incubate for a further period to allow for the development of the HTRF signal.

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible microplate reader.

-

Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

This protocol outlines a Western blot-based method to assess the effect of the compound on the p38 MAPK signaling pathway in a cellular context.[25][26][27][28][29]

Objective: To determine if the compound can inhibit the phosphorylation of p38 MAPK in cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or THP-1 cells).

-

Treat the cells with different concentrations of the test compound for a specified duration.

-

Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., anisomycin or LPS) for a short period.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

-

Determine the effect of the compound on p38 phosphorylation.

-

Caption: A simplified diagram of the p38 MAP kinase signaling pathway and the inhibitory action of the compound.

This protocol describes the use of an MTT or XTT assay to evaluate the cytotoxicity of the compound.[30][31][32]

Objective: To determine the effect of the compound on cell viability.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

-

Incubation with MTT/XTT Reagent:

-

After the desired treatment period (e.g., 24, 48, or 72 hours), add the MTT or XTT reagent to each well.

-

Incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan product by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

-

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound, using p38 MAP kinase as a representative target. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations offer a robust computational strategy to predict and analyze its potential interactions. Furthermore, the inclusion of detailed experimental protocols for in vitro and cell-based assays provides a clear path for the experimental validation of the in silico findings. This integrated approach of computational and experimental methodologies is crucial for advancing the understanding of the mechanism of action of novel small molecules and for accelerating the drug discovery and development process.

References

- 1. scribd.com [scribd.com]

- 2. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 3. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]

- 6. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. static.igem.wiki [static.igem.wiki]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 13. bioinformaticsreview.com [bioinformaticsreview.com]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. youtube.com [youtube.com]

- 16. Protein-Ligand Complex [mdtutorials.com]

- 17. g_mmpbsa [rashmikumari.github.io]

- 18. g_mmpbsa [rashmikumari.github.io]

- 19. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

- 22. researchgate.net [researchgate.net]

- 23. merckmillipore.com [merckmillipore.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 27. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (PA5-85800) [thermofisher.com]

- 28. file.yizimg.com [file.yizimg.com]

- 29. researchgate.net [researchgate.net]

- 30. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 32. Cell Counting & Health Analysis [sigmaaldrich.com]

commercial availability of 2-(Oxazol-4-YL)ethan-1-amine tfa salt

An In-Depth Technical Guide to 2-(Oxazol-4-YL)ethan-1-amine TFA Salt for Researchers and Drug Development Professionals

Introduction

2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA) salt is a chemical compound featuring a core oxazole heterocycle. The oxazole ring is a five-membered aromatic structure containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various natural products and its ability to serve as a versatile pharmacophore. Oxazole derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their planar structure and capacity for hydrogen bonding and other molecular interactions make them valuable for designing targeted therapeutic agents. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, potential synthesis, and applications of this compound salt for professionals in the field of drug development.

Commercial Availability and Physicochemical Properties

This compound salt is available from commercial suppliers, facilitating its acquisition for research purposes. The trifluoroacetate salt form often enhances the stability and solubility of amine-containing compounds.

Table 1: Commercial Availability

| Supplier | CAS Number | Purity | Physical Form | Storage Temperature |

| Sigma-Aldrich | 2411246-11-0 | 95% | Solid | 2-8°C |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(oxazol-4-yl)ethan-1-amine 2,2,2-trifluoroacetate | [2] |

| Molecular Formula | C₇H₉F₃N₂O₃ | [3] |

| Molecular Weight | 226.16 g/mol | [2] |

| InChI Key | ZSLRTJKQOSECSH-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

References

An In-Depth Technical Guide to the Safe Handling of 2-(Oxazol-4-YL)ethan-1-amine TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines known data with safety information for structurally similar compounds and the trifluoroacetate moiety to provide a thorough understanding of the potential hazards and recommended safety procedures.

Chemical Identification and Physical Properties

2-(Oxazol-4-YL)ethan-1-amine TFA is a solid organic compound. The trifluoroacetate salt form suggests it is likely a crystalline solid at room temperature.

| Identifier | Value |

| Chemical Name | 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate |

| CAS Number | 2411246-11-0[1] |

| Molecular Formula | C₇H₉F₃N₂O₃[1] |

| Molecular Weight | 226.16 g/mol [1] |

| Physical State | Solid |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Density | Data not available |

Hazard Identification and Classification

GHS Pictogram (Anticipated):

Signal Word (Anticipated): Warning

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | Analogous Compound[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Analogous Compound[2] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | Analogous Compound |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation. | Analogous Compound[2] |

| Skin Corrosion/Irritation (from TFA) | H314: Causes severe skin burns and eye damage. | Trifluoroacetic Acid[3][4] |

| Acute Toxicity, Inhalation (from TFA) | H332: Harmful if inhaled. | Trifluoroacetic Acid |

| Hazardous to the Aquatic Environment (from TFA) | H412: Harmful to aquatic life with long lasting effects. | Trifluoroacetic Acid[4] |

Safe Handling and Storage

Adherence to strict safety protocols is essential when handling this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Skin Protection: A flame-retardant lab coat must be worn and kept buttoned.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

Handling Procedures:

-

Avoid generating dust.

-

Use appropriate tools for weighing and transferring the solid.

-

Ensure all containers are clearly labeled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection if dust is generated.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO, DMF, water)

-

Volumetric flask with stopper

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Pipettes

Procedure:

-

Preparation:

-

Don all required PPE (safety goggles, lab coat, gloves).

-

Ensure the chemical fume hood is operational.

-